molecular formula C6H5ClN2O2 B8788685 5-Chloro-3-methoxypyrazine-2-carbaldehyde

5-Chloro-3-methoxypyrazine-2-carbaldehyde

Cat. No. B8788685
M. Wt: 172.57 g/mol
InChI Key: XWSKPAQYQGXYDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-3-methoxypyrazine-2-carbaldehyde is a useful research compound. Its molecular formula is C6H5ClN2O2 and its molecular weight is 172.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-3-methoxypyrazine-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-3-methoxypyrazine-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C6H5ClN2O2

Molecular Weight

172.57 g/mol

IUPAC Name

5-chloro-3-methoxypyrazine-2-carbaldehyde

InChI

InChI=1S/C6H5ClN2O2/c1-11-6-4(3-10)8-2-5(7)9-6/h2-3H,1H3

InChI Key

XWSKPAQYQGXYDW-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=CN=C1C=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

After dissolving 11.4 ml of 2,2,6,6-tetramethylpiperidine in 100 ml of tetrahydrofuran, the solution was cooled to −30° C. Next, 24.1 ml of n-butyllithium (2.6 M, n-hexane solution) was added dropwise under a nitrogen atmosphere. After stirring for 15 minutes and cooling on ice, the mixture was stirred for 10 minutes. It was then cooled to −78° C., and a solution of 6.96 g of 2-chloro-6-methoxypyrazine in tetrahydrofuran (10 ml) was added dropwise at below −70° C. The mixture was stirred for 30 minutes, and then 6 ml of N,N-dimethylformamide was added dropwise at below −65° C. After 10 minutes, 50 ml of toluene was added to the reaction solution at below −60° C., and then after 2 minutes, a tetrahydrofuran solution (5 ml) containing 2 ml of water was added at below −65° C. After an additional 5 minutes, 60 ml of 50% aqueous acetic acid was added at once, and then after 15 minutes, 100 ml of water was added and the temperature was raised to room temperature. The reaction solution was extracted with ethyl acetate, and the organic layer was washed with water, a 1N sodium hydroxide solution and saturated brine in that order and dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure and the residue was purified by silica gel column chromatography (solvent: n-hexane/ethyl acetate) to obtain the title compound (6.38 g, 77% yield).
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
11.4 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
24.1 mL
Type
reactant
Reaction Step Three
Quantity
6.96 g
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
6 mL
Type
reactant
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Six
Name
Quantity
2 mL
Type
solvent
Reaction Step Six
Name
Quantity
100 mL
Type
solvent
Reaction Step Seven
Quantity
60 mL
Type
solvent
Reaction Step Eight
Yield
77%

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